1,3-Bis((acetyloxy)methyl)-5-(1-oxopropoxy)-5-(1-phenylethyl)barbituric acid
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Overview
Description
[1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by their diazinane ring structure, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate typically involves multiple steps:
Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction. This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of Acetyloxymethyl Groups: The acetyloxymethyl groups can be introduced via esterification reactions. This involves reacting the diazinane intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the Propanoate Group: The final step involves the esterification of the diazinane derivative with propanoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxymethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the diazinane ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diazinane derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe. Its ability to undergo specific chemical reactions can be utilized to study enzyme mechanisms or to label biomolecules.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be relevant in drug discovery.
Industry
In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.
Comparison with Similar Compounds
Similar Compounds
[1,3-bis(hydroxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate: Similar structure but with hydroxymethyl groups instead of acetyloxymethyl groups.
[1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate: Similar structure but with methoxymethyl groups instead of acetyloxymethyl groups.
Uniqueness
The presence of acetyloxymethyl groups in [1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate distinguishes it from its analogs. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it unique in its class.
Properties
CAS No. |
37431-43-9 |
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Molecular Formula |
C21H24N2O9 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[1,3-bis(acetyloxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C21H24N2O9/c1-5-17(26)32-21(13(2)16-9-7-6-8-10-16)18(27)22(11-30-14(3)24)20(29)23(19(21)28)12-31-15(4)25/h6-10,13H,5,11-12H2,1-4H3 |
InChI Key |
LTBWEGNSTWPSDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(=O)N(C(=O)N(C1=O)COC(=O)C)COC(=O)C)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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